Fmoc-D-4-aminomethylphenylalanine(boc)
CAS No.: 268731-06-2
Cat. No.: VC20861417
Molecular Formula: C30H32N2O6
Molecular Weight: 516.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 268731-06-2 |
|---|---|
| Molecular Formula | C30H32N2O6 |
| Molecular Weight | 516.6 g/mol |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
| Standard InChI | InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 |
| Standard InChI Key | QSPDPKLGXGMDAY-AREMUKBSSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Fmoc-D-4-aminomethylphenylalanine(boc) is a specialized amino acid derivative widely used in peptide synthesis. It is particularly valued for its role in solid-phase peptide synthesis, drug development, bioconjugation, and neuroscience research. This compound is known for its stability and efficiency in creating complex peptides with high purity, making it a crucial tool in various biomedical applications.
Peptide Synthesis
Fmoc-D-4-aminomethylphenylalanine(boc) is a key building block in solid-phase peptide synthesis. It allows researchers to efficiently create complex peptides with high purity, which is essential for studying protein interactions and developing peptide-based drugs .
Drug Development
The unique structure of this compound aids in designing peptide-based drugs that target specific receptors. This can lead to more effective treatments with fewer side effects, making it valuable in drug development .
Bioconjugation
It is used to attach peptides to other biomolecules, enhancing the functionality of therapeutic agents in targeted drug delivery systems. This application is crucial for improving the efficacy and specificity of treatments .
Neuroscience Research
Fmoc-D-4-aminomethylphenylalanine(boc) plays a role in studying neuropeptides, contributing to the understanding of neurological pathways and potential treatments for neurodegenerative diseases .
Custom Peptide Libraries
This compound is essential for generating diverse peptide libraries, which are crucial for screening potential drug candidates and discovering new therapeutic targets .
Research Findings
Recent studies have highlighted the importance of amino acid derivatives like Fmoc-D-4-aminomethylphenylalanine(boc) in creating peptides with specific functionalities. For instance, peptides designed with enhanced membrane penetration capabilities have shown promise in drug delivery systems . The use of such derivatives in peptide synthesis allows for the creation of complex molecules with tailored properties, which can be critical in biomedical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume